Source: [, , ]Triazolo[4,3-a]quinolines are synthetic, heterocyclic organic compounds not found naturally. They belong to a family of nitrogen-containing heterocycles that have garnered interest in medicinal chemistry.
Role in Scientific Research: [, , ]Triazolo[4,3-a]quinolines have attracted considerable attention as potential bioactive scaffolds, with various studies demonstrating promising pharmacological profiles. These include:
Anticonvulsant Activity: Several derivatives exhibit significant anticonvulsant activity in animal models, making them potential therapeutic candidates for epilepsy. [, ]
Anticancer Activity: Some derivatives show promising anticancer activity against various cancer cell lines. [, ]
Anxiolytic Activity: Specific substituted [, , ]triazolo[4,3-a]quinolines demonstrate anxiolytic properties in preclinical models. [, , , ]
c-Met Kinase Inhibition: Derivatives of this class have shown potent and selective inhibition of the c-Met tyrosine kinase, a target implicated in tumor growth and metastasis. [, , ]
Synthesis Analysis
Several synthetic approaches have been explored for the synthesis of [, , ]triazolo[4,3-a]quinoline derivatives. Some common methods include:
Cyclocondensation Reactions: This approach typically involves reacting 2-hydrazinoquinolines with various reagents, such as carboxylic acids, orthoesters, or imidates, under suitable reaction conditions. These reactions often proceed through a cyclization-dehydration sequence to form the desired triazole ring. [, , , ]
Oxidative Cyclization: This method involves the oxidation of aryl aldehyde hydrazones derived from quinolines using various oxidants, such as chloranil, iodobenzene diacetate, or thallium(III) salts. The reaction proceeds through an intramolecular cyclization and aromatization to yield the triazoloquinoline scaffold. [, , , ]
Photocyclization: This approach utilizes photochemical reactions to induce cyclization in appropriately functionalized quinoline precursors, leading to the formation of the triazoloquinoline ring system. [, , ]
Chemical Reactions Analysis
GABA A Receptor Modulation: Some derivatives act as positive allosteric modulators of GABA A receptors, enhancing the inhibitory neurotransmission mediated by GABA, the primary inhibitory neurotransmitter in the brain. This modulation is thought to contribute to the anxiolytic and anticonvulsant effects observed. [, , , ]
c-Met Kinase Inhibition: Certain derivatives bind to the ATP-binding site of the c-Met kinase, thereby inhibiting its catalytic activity and blocking downstream signaling pathways involved in cell proliferation, survival, and metastasis. [, , ]
Melanin Biosynthesis Inhibition: Some derivatives exhibit inhibitory effects on melanin biosynthesis, potentially by interfering with key enzymes involved in the melanin production pathway. []
Compound Description: CGS 16228 is a potent benzodiazepine (BZ) receptor antagonist identified during the investigation of tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones. It exhibits comparable activity to CGS 8216, a potent BZ antagonist from the pyrazolo[4,3-c]quinoline series. []
Relevance: Although structurally distinct, CGS 16228 shares a similar tricyclic core structure and a shared focus on benzodiazepine receptor activity with 1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline. Both compounds highlight the exploration of diverse tricyclic heterocycles for potential therapeutic applications.
Compound Description: TPA023 is a triazolopyridazine derivative that acts as a selective agonist for GABAA receptors containing α2 and α3 subunits while demonstrating antagonist activity at α1 and α5 subtypes. This selectivity translates into potent anxiolytic effects without sedative side effects in both rodent and primate models. []
Relevance: Similar to 1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline, TPA023 incorporates a triazolopyridazine moiety within its structure. The presence of fluorine-substituted phenyl rings in both compounds further emphasizes their structural kinship within the broader family of nitrogen-containing heterocyclic compounds.
4-Substituted-phenyl-3,4-dihydro-2(1H)-quinolines
Compound Description: This series of compounds was designed and synthesized as potential anticonvulsant agents. While exhibiting greater anticonvulsant effects than their parent compounds, their activity was less pronounced compared to the triazole-modified analogs (see below). []
Relevance: These compounds share the core quinoline structure with 1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline. This emphasizes the importance of the quinoline moiety as a scaffold for developing bioactive molecules with potential therapeutic applications, including anticonvulsant activity.
Compound Description: Incorporating a triazole ring into the quinoline core significantly increased the anticonvulsant activity of this series compared to the parent 4-substituted-phenyl-3,4-dihydro-2(1H)-quinolines. []
Relevance: These compounds are structurally very similar to 1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline, differing primarily in the saturation of the 4,5-dihydro portion of the triazoloquinoline core. This underscores the significance of the triazoloquinoline motif in influencing anticonvulsant activity.
Compound Description: Among the synthesized triazoloquinolines, compound 3f emerged as the most potent anticonvulsant, demonstrating a significant reduction in seizure activity in both the maximal electroshock and pentylenetetrazole seizure models. []
Relevance: Compound 3f shares a remarkable structural resemblance with 1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline, with the primary difference being the positioning of the fluorine atom on the phenyl ring (para in 3f, meta in the target compound). This close structural similarity further strengthens the relevance of the triazoloquinoline scaffold in designing potential anticonvulsant agents.
Compound Description: PF-04254644 is a potent and highly selective c-Met kinase inhibitor. While exhibiting remarkable selectivity against protein kinases, it was found to be a pan-phosphodiesterase (PDE) family inhibitor, leading to adverse cardiotoxic effects in preclinical rat models. []
Relevance: This compound, although structurally distinct from 1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline, highlights the pharmacological potential of incorporating a quinoline moiety within the structure of kinase inhibitors.
Compound Description: This series of compounds was synthesized via an efficient microwave-assisted procedure. []
Relevance: Although structurally distinct from 1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline, these compounds highlight the exploration of related heterocyclic scaffolds containing a fluorine-substituted phenyl ring.
Compound Description: This series of compounds, synthesized via an efficient solid-state grinding technique, exhibited promising antibacterial and anti-inflammatory properties. []
Relevance: These compounds share the triazoloquinoline core with 1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline, highlighting the potential of this scaffold for diverse therapeutic applications.
3-Aryl-9-methyl-1,2,4-triazolo[4,3-a]quinolines
Compound Description: This series was synthesized by various oxidative cyclization strategies, underscoring the versatility of this approach for creating diverse triazoloquinoline derivatives. [, ]
Relevance: This series shares the triazoloquinoline core with 1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline, highlighting the importance of this structural motif in medicinal chemistry. ,
Compound Description: This series of compounds demonstrated significant herbicidal activity against both monocotyledonous and dicotyledonous plants. []
Relevance: Although structurally distinct from 1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline, these compounds highlight the broader biological relevance of nitrogen-containing heterocycles containing triazole and pyrimidine moieties.
Compound Description: Compound 7b emerged as a potent and selective 5-HT2 antagonist, exhibiting greater potency than the reference compound ritanserin, without significant alpha-1 antagonist activity. []
Relevance: This compound, while structurally distinct from 1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline, showcases the exploration of diverse heterocyclic systems for developing selective serotonin receptor antagonists.
Compound Description: SGX523 is a c-Met inhibitor that, despite its promising antitumor activity, caused renal complications in clinical trials due to the formation of a less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11), generated by aldehyde oxidase. []
Relevance: Similar to 1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline, SGX523 and its metabolite M11 belong to the family of triazolo-fused heterocycles containing a quinoline ring, highlighting the structural diversity and associated pharmacological activities within this class of compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.